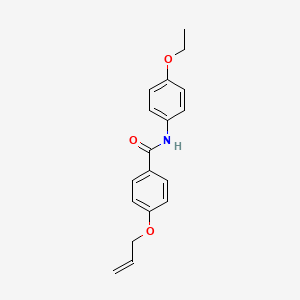

4-(allyloxy)-N-(4-ethoxyphenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-prop-2-enoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-3-13-22-17-9-5-14(6-10-17)18(20)19-15-7-11-16(12-8-15)21-4-2/h3,5-12H,1,4,13H2,2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYLVXLDYKIACW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Pertaining to 4 Allyloxy N 4 Ethoxyphenyl Benzamide

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide reveals two primary strategic disconnections. The most apparent disconnection is across the amide bond (C-N bond), which simplifies the molecule into two key precursors: 4-allyloxybenzoic acid and 4-ethoxyphenylamine. This is a standard and widely practiced approach in the synthesis of N-arylbenzamides.

A second key disconnection can be made at the allylic ether linkage (C-O bond) of the 4-allyloxybenzoic acid precursor. This leads to a simpler starting material, 4-hydroxybenzoic acid or its ester derivative, and an allyl halide, such as allyl bromide. This disconnection is based on the well-established Williamson ether synthesis.

These disconnections suggest a convergent synthetic strategy where the two main fragments, 4-allyloxybenzoic acid and 4-ethoxyphenylamine, are synthesized separately and then coupled in the final step to form the target molecule.

Established and Novel Synthetic Routes for Benzamide (B126) Formation

The formation of the central benzamide structure can be achieved through several established and novel synthetic routes.

Amidation Reactions: Coupling of Carboxylic Acids and Amines for the Benzamide Linkage

The most direct method for constructing the this compound is through the amidation reaction, which involves the coupling of 4-allyloxybenzoic acid with 4-ethoxyphenylamine. nih.gov This reaction typically requires the activation of the carboxylic acid moiety to facilitate the nucleophilic attack by the amine. researchgate.net A variety of coupling reagents can be employed for this purpose, each with its own advantages regarding reaction conditions, yields, and compatibility with other functional groups. researchgate.net

Commonly used coupling agents include carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), often in the presence of an additive such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Other activating agents include phosphonium (B103445) or uronium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) being frequently used.

| Coupling Reagent | Typical Additive | Common Solvents | General Reaction Conditions |

|---|---|---|---|

| EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) | DMAP (4-dimethylaminopyridine) or HOBt (Hydroxybenzotriazole) | DCM, DMF | Room temperature, 2-24 hours |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | DCM, THF | 0°C to room temperature, 2-12 hours |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF, DCM | Room temperature, 1-6 hours |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | DMF | Room temperature, 1-4 hours |

Strategies for Introduction of the 4-Allyloxy Moiety (e.g., Etherification, Allylation)

The 4-allyloxy functional group is typically introduced via an etherification reaction, most commonly the Williamson ether synthesis. This involves the reaction of a 4-hydroxybenzoic acid derivative, such as ethyl 4-hydroxybenzoate, with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile and attacks the allyl halide.

The synthesis of the precursor 4-allyloxybenzoic acid can be achieved by heating a mixture of ethyl 4-allyloxybenzoate with an aqueous solution of potassium hydroxide. Subsequent acidification of the reaction mixture yields 4-allyloxybenzoic acid as a white solid.

Synthesis of the 4-Ethoxyphenylamine Precursor

The 4-ethoxyphenylamine (or p-phenetidine) precursor can be synthesized through the reduction of 4-ethoxynitrobenzene. This reduction is a standard transformation in organic synthesis and can be accomplished using various methods. A common laboratory-scale method involves catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) and a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. researchgate.net

Alternatively, metal-acid systems, such as tin or iron in the presence of hydrochloric acid, can be used for the reduction of the nitro group. Following the reduction, a work-up procedure is necessary to neutralize the acid and isolate the free amine.

Stereoselective Synthesis and Chiral Analogues of Benzamide Derivatives

For the specific compound this compound, there are no stereocenters present in its structure, and therefore, stereoselective synthesis is not applicable. However, it is pertinent to discuss the synthesis of chiral analogues of benzamide derivatives in a broader context.

Chirality could be introduced into this scaffold by modifying either the carboxylic acid or the amine precursor. For instance, if a chiral amine or a chiral carboxylic acid were used in the amidation step, a diastereomeric or enantiomeric benzamide derivative would be formed.

In a broader sense, stereoselective synthesis of benzamides often involves the use of chiral auxiliaries or catalysts. For example, a chiral amine can be used to resolve a racemic carboxylic acid through the formation of diastereomeric amide salts, which can then be separated by crystallization. Asymmetric hydrogenation of a suitable prochiral precursor could also be a viable strategy to introduce stereocenters. While not directly applicable to the title compound, these principles are fundamental in the synthesis of more complex, biologically active benzamide analogues.

Exploration of Multicomponent Reaction Approaches for Related Benzamide Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. researchgate.netresearchgate.net While a direct MCR for this compound is not prominently described, related benzamide scaffolds can be synthesized using these methods. acs.org

The Ugi four-component reaction (Ugi-4CR) is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov A hypothetical Ugi-type reaction to generate a scaffold related to the target compound could involve benzaldehyde, 4-ethoxyphenylamine, an isocyanide, and 4-allyloxybenzoic acid. This would generate a more complex structure but demonstrates the potential for rapid library synthesis around the benzamide core.

Another relevant MCR is the Passerini three-component reaction, which involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. nih.gov While this does not directly yield a benzamide of the desired type, it highlights the versatility of isocyanide-based MCRs in generating amide-containing structures.

| Reaction Name | Components | Product Type | Key Advantages |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amide | High atom economy, modular, convergent, water as the only byproduct. nih.gov |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Convergent, high bond-forming efficiency. nih.gov |

| Gewald Reaction | Carbonyl Compound, α-cyanoester, Sulfur | 2-Aminothiophene | Efficient synthesis of highly substituted thiophenes. |

The exploration of MCRs provides a forward-looking perspective on how the synthesis of complex benzamide derivatives could be streamlined, offering advantages in terms of efficiency, reduced waste, and the ability to rapidly generate diverse chemical libraries for further research.

Chemoselective Transformations and Functional Group Interconversions on the Benzamide Core

The structure of this compound presents several reactive sites, including the allyl group, the ethoxy group, the aromatic rings, and the central amide linkage. Chemoselective transformations aim to modify one of these functional groups while leaving the others intact, a crucial aspect for creating analogues or for late-stage functionalization.

The allyl ether is a particularly versatile handle for chemical modification. One of the most common transformations is its cleavage to reveal a phenol (B47542). This deallylation can be achieved under various conditions, offering a degree of selectivity. Palladium-catalyzed methods are prevalent, often employing a scavenger for the allyl group. For instance, Pd(0) catalysts in the presence of barbituric acid derivatives can cleave allyl ethers at room temperature in protic solvents like methanol (B129727). organic-chemistry.orgacs.org The reaction conditions can be tuned to achieve selectivity; for example, controlling the temperature may allow for the selective cleavage of different types of allyl ethers. organic-chemistry.org Another mild approach involves using a palladium catalyst under basic conditions, which can selectively deprotect aryl allyl ethers. organic-chemistry.org Nickel-catalyzed deallylation using a Ni-H precatalyst and a Brønsted acid is also effective and tolerates a wide range of other functional groups. organic-chemistry.org For non-catalytic methods, reagents like samarium(II) iodide in the presence of water and an amine can selectively cleave unsubstituted allyl ethers. organic-chemistry.org

A key challenge in the chemistry of this compound would be the selective transformation of the allyl ether in the presence of the ethoxy ether. The higher reactivity of the allyl group's double bond is the basis for this selectivity. Transition metal-catalyzed isomerization of the allyl group to a vinyl ether, followed by mild acidic hydrolysis, is a standard method for allyl ether cleavage that would likely not affect the more stable ethyl ether.

Conversely, cleavage of the ethyl ether to a phenol while preserving the allyl group is more challenging due to the higher stability of the C(sp²)-O bond of the ethyl ether. Stronger reagents, such as boron tribromide (BBr₃), are typically required for the dealkylation of aryl alkyl ethers, and these harsh conditions might also affect the allyl ether or the amide bond. organic-chemistry.org

Functional group interconversions on the N-(4-ethoxyphenyl) moiety are also conceivable. For example, the ethoxy group could potentially be transformed into other functionalities, although this would likely require initial cleavage to the phenol. Once the phenol is revealed, it can be re-alkylated or converted to a triflate for cross-coupling reactions.

The benzamide core itself offers possibilities for transformation. While the amide bond is generally robust, it can be subjected to hydrolysis under strong acidic or basic conditions to break the molecule into its constituent carboxylic acid (4-allyloxybenzoic acid) and amine (4-ethoxyaniline). More targeted transformations could involve directed C-H functionalization on the aromatic rings, although achieving selectivity between the two different aromatic systems would be a significant synthetic challenge. researchgate.netnih.gov

Below is a table summarizing potential chemoselective transformations on a model substrate containing both aryl allyl and aryl ethyl ethers.

| Transformation | Reagent/Catalyst | Solvent | Temperature | Product | Ref |

| Selective Allyl Ether Cleavage | Pd(PPh₃)₄ / N,N'-Dimethylbarbituric Acid | Dioxane/H₂O | Room Temp. | Phenol | organic-chemistry.org |

| Aryl Allyl Ether Cleavage | 10% Pd/C / K₂CO₃ | Methanol | Reflux | Phenol | organic-chemistry.org |

| Allyl Ether Cleavage | SmI₂ / H₂O / i-PrNH₂ | THF | Room Temp. | Phenol | organic-chemistry.org |

| Aryl Ethyl Ether Cleavage | BBr₃ | Dichloromethane | -78 °C to RT | Phenol | organic-chemistry.org |

Process Optimization and Scale-Up Considerations in Academic Synthesis

The synthesis of this compound in an academic setting would typically involve the coupling of 4-allyloxybenzoic acid and 4-ethoxyaniline. Optimizing this reaction for higher yield, purity, and ease of scale-up is a common challenge.

The primary reaction is an amide bond formation. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, and then reacting it with the amine. Alternatively, a wide variety of coupling reagents can be used to facilitate the direct condensation of the carboxylic acid and amine. researchgate.netmdpi.com The choice of coupling reagent is a critical parameter to optimize. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or uronium reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also highly effective, though more expensive. researchgate.net

Process optimization would involve screening various coupling reagents, bases (such as triethylamine (B128534) or N,N-diisopropylethylamine), solvents, reaction temperatures, and concentrations. For instance, a study on the synthesis of N-benzylbenzamidine derivatives optimized the reaction by screening different hypervalent iodine reagents and solvents, finding that PhINTs in toluene (B28343) at 100°C gave the best results. mdpi.com

When scaling up the synthesis from a few milligrams to a multigram scale in an academic laboratory, several factors become more important. These include:

Cost and Availability of Reagents: For larger scale synthesis, less expensive and readily available reagents are preferred.

Reaction Work-up and Purification: The ease of removing byproducts and purifying the final compound is crucial. For example, byproducts from DCC can be difficult to remove, while those from EDC are water-soluble, simplifying purification.

Safety and Handling: The toxicity and hazards associated with the reagents and solvents must be carefully considered. researchgate.net

Reaction Time and Energy Consumption: Shorter reaction times and lower reaction temperatures are desirable for efficiency and sustainability. The use of ultrasound irradiation has been reported to accelerate benzamide synthesis. researchgate.net

A hypothetical optimization and scale-up study for the synthesis of this compound might look like the following:

| Parameter | Condition A | Condition B (Optimized) | Rationale for Optimization |

| Coupling Reagent | HATU | EDC/HOBt | Lower cost and easier byproduct removal |

| Base | DIPEA | Triethylamine | Less expensive, sufficient for most couplings |

| Solvent | DMF | Ethyl Acetate (B1210297) | Greener solvent, easier to remove |

| Temperature | Room Temperature | 40 °C | Potentially faster reaction time without significant side products |

| Work-up | Chromatographic Purification | Aqueous wash and recrystallization | More efficient and scalable purification method |

By systematically optimizing these parameters, a robust and scalable protocol for the academic synthesis of this compound can be developed, ensuring reliable access to the compound for further research.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 4 Allyloxy N 4 Ethoxyphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and chemical environment.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic region would be complex, featuring two separate para-substituted benzene (B151609) ring systems. The protons of the 4-ethoxyphenyl group and the 4-allyloxybenzoyl group would appear as distinct doublets (or more complex multiplets due to second-order effects). A characteristic singlet for the amide (N-H) proton would likely be observed in the downfield region (typically δ 8-10 ppm), the exact shift being dependent on the solvent and concentration. The ethoxy group would present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The allyloxy group would be identifiable by a doublet of triplets for the -OCH₂- protons, and two distinct signals for the terminal vinylic protons (=CH₂), along with a multiplet for the internal vinylic proton (-CH=).

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the amide group is expected to appear significantly downfield (around 165 ppm). The aromatic carbons would resonate in the typical range of δ 110-160 ppm, with carbons attached to oxygen atoms (C-O) appearing further downfield. The aliphatic carbons of the ethoxy and allyloxy groups would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analogous structures and chemical shift principles. Actual values may vary.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | 8.0 - 9.5 | Singlet (broad) |

| Aromatic Protons | 6.8 - 8.0 | Multiplets/Doublets |

| Allyl (-OCH₂-CH=CH₂) | 5.9 - 6.1 | Multiplet |

| Allyl (-OCH₂-CH=CH₂) | 5.2 - 5.5 | Multiplet |

| Allyl (-OCH₂ -CH=CH₂) | 4.5 - 4.7 | Doublet |

| Ethoxy (-OCH₂ CH₃) | 3.9 - 4.1 | Quartet |

| Ethoxy (-OCH₂CH₃ ) | 1.3 - 1.5 | Triplet |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands. A prominent, sharp absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. google.com The amide carbonyl (C=O) group would produce a strong, sharp absorption band around 1650-1680 cm⁻¹, a region characteristic of secondary amides. sphinxsai.com Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the corresponding aliphatic C-H stretches from the allyl and ethoxy groups would appear just below 3000 cm⁻¹. The presence of the C=C double bond in the allyl group would give rise to a medium intensity band around 1645 cm⁻¹. Furthermore, the C-O-C stretching vibrations of the two ether linkages (allyloxy and ethoxy) would be visible as strong bands in the fingerprint region, typically between 1250 and 1000 cm⁻¹. orientjchem.org

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Amide N-H Stretch | 3300 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Amide C=O Stretch | 1650 - 1680 | Strong |

| Alkene C=C Stretch | ~1645 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ether C-O-C Stretch | 1000 - 1250 | Strong |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion ([M]+) or a pseudo-molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the confirmation of the molecular formula, C₁₈H₁₉NO₃.

The fragmentation pattern observed in the mass spectrum (often using techniques like electron ionization, EI, or collision-induced dissociation, CID) offers valuable structural insights. epa.govnist.gov Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond, leading to the formation of benzoyl-type cations or aniline-type fragments. For instance, cleavage could yield a 4-(allyloxy)benzoyl cation or a 4-ethoxyanilinium radical cation. Further fragmentation of the side chains, such as the loss of the allyl group or the ethyl group from the respective ether linkages, would also be expected, providing corroborative evidence for the proposed structure. epa.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))

Chromatographic methods are indispensable for the purification of the synthesized compound and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient technique used to monitor the progress of a chemical reaction and to get a preliminary indication of a compound's purity. nih.gov A suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) would be developed to achieve good separation between the product, starting materials, and any by-products. The purity can be qualitatively assessed by the presence of a single spot on the TLC plate after visualization under UV light or with a staining agent. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. Using a reverse-phase column (such as a C18 column) with a mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, the compound would elute at a characteristic retention time. mdpi.com A pure sample would ideally show a single, sharp peak in the chromatogram. The area of this peak, relative to the total area of all peaks, allows for the precise quantification of the compound's purity, which is crucial for its use in further applications.

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Insights

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and torsional angles. nih.gov

The analysis would reveal the conformation of the molecule in the solid state, including the planarity of the benzamide (B126) core and the orientation of the two phenyl rings relative to each other. pharmaffiliates.comresearchgate.net It would also detail the conformation of the flexible allyloxy and ethoxy side chains. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding (e.g., involving the amide N-H group and the carbonyl oxygen) and π-π stacking, which govern the crystal packing arrangement. nih.govpharmaffiliates.com

Investigation of Biological Activities and Molecular Mechanisms Preclinical and in Vitro Research

Antimicrobial and Antifungal Activity Studies of Benzamide (B126) Derivatives

The chemical literature contains extensive research on the antimicrobial and antifungal properties of various benzamide derivatives. nanobioletters.com These studies show that the benzamide scaffold is a promising structure for the development of new antimicrobial agents. nanobioletters.comnih.gov However, none of the identified studies specifically evaluate 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide.

Antiproliferative and Anticancer Investigations in Cellular Models

There is no publicly available data on the cytotoxic or growth-inhibitory effects of this compound against any cancer cell lines. To populate a data table for this section, studies measuring the half-maximal inhibitory concentration (IC₅₀) across a panel of human cancer cell lines (e.g., breast, lung, colon, prostate) would be required. Such data is fundamental for the preliminary assessment of a compound's anticancer potential.

The precise cellular targets and signaling pathways modulated by this compound have not been documented. For many benzamide derivatives, a primary target is the Poly(ADP-ribose) Polymerase (PARP) family of enzymes. Other potential targets for different classes of benzamides could include tubulin, impacting microtubule dynamics and cell division, or other kinases involved in cancer cell proliferation and survival. Specific enzymatic assays or pathway analysis studies are needed to identify the targets of this particular compound.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition by Benzamide Compounds

The benzamide moiety is a well-known scaffold for the development of PARP inhibitors. nih.gov These inhibitors function by competing with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) substrate at the catalytic domain of PARP enzymes, which play a critical role in DNA repair. mdpi.com Inhibition of PARP is a clinically validated strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov

No data exists evaluating the inhibitory potency (e.g., IC₅₀ value) or selectivity of this compound against PARP-1 or other PARP family members. Research on closely related 4-phenoxybenzamide analogs has identified potent inhibitors of PARP10, a mono-ADP-ribosyltransferase, with some of these compounds also showing inhibitory activity against PARP2 but not PARP1. mdpi.com This suggests that the inhibitory profile can be highly sensitive to small structural changes. A comprehensive enzymatic screening would be necessary to determine if this compound possesses similar activity and to quantify its potency and selectivity.

There are no available crystallographic or molecular modeling studies to provide insights into the binding mode of this compound within the active site of PARP-1 or any other enzyme. Such studies are crucial for understanding the structural basis of inhibition and for guiding further structure-activity relationship (SAR) investigations. These analyses would typically reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-enzyme complex, explaining the compound's potency and selectivity.

Sirtuin Modulatory Activity of N-Phenyl Benzamide Derivatives

N-phenyl benzamide derivatives have emerged as a significant scaffold in the development of sirtuin modulators. nanobioletters.comgoogle.com Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, DNA repair, and stress responses, making them attractive therapeutic targets for a range of diseases. researchgate.net

Biochemical assays are fundamental in determining the effect of N-phenyl benzamide derivatives on sirtuin activity. Research has shown that specific substitution patterns on the benzamide core can lead to either activation or inhibition of different sirtuin isoforms.

For instance, a study on 3-(N-arylsulfamoyl)benzamides identified compounds that act as inhibitors of human sirtuin 2 (SIRT2). elsevierpure.comnih.gov The inhibitory potency of these derivatives was evaluated using in vitro enzymatic assays. One particular compound, 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide, demonstrated neuroprotective effects, although it had low potency for SIRT2 inhibition. elsevierpure.comnih.gov Further investigation revealed that N-methylation of the sulfonamide group significantly enhanced the inhibitory potency and selectivity for SIRT2 over SIRT1 and SIRT3. elsevierpure.com

Conversely, other studies have focused on developing N-phenyl benzamide-related structures as sirtuin activators. A series of anilinopyridine derivatives were synthesized and evaluated for their ability to activate SIRT1. nih.gov The most potent compounds in this series demonstrated greater activation of SIRT1 compared to the natural polyphenol resveratrol, a well-known SIRT1 activator.

The following table summarizes the sirtuin inhibitory activity of some N-phenyl benzamide derivatives from a representative study.

| Compound ID | Structure | Target Sirtuin | IC50 (µM) | Selectivity |

| 1a | 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide | SIRT2 | >100 | - |

| 4a | 3-(N-methyl-N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide | SIRT2 | 15.1 | Selective over SIRT1, SIRT3 |

Data sourced from studies on 3-(N-arylsulfamoyl)benzamides. elsevierpure.comnih.gov

The modulation of sirtuins by N-phenyl benzamide derivatives has significant implications for cellular homeostasis and stress response pathways. Sirtuins regulate the activity of numerous proteins involved in these processes through deacetylation.

Inhibition of SIRT2, for example, has been linked to neuroprotective effects in models of Parkinson's and Huntington's diseases. elsevierpure.comnih.gov This is thought to be due to the role of SIRT2 in pathways related to protein aggregation and toxicity. By inhibiting SIRT2, certain benzamide derivatives can help maintain protein homeostasis and protect against cellular stress in neurodegenerative conditions.

Antiplatelet Activity and Inhibition of Platelet Aggregation

While the N-phenyl benzamide scaffold is primarily explored for other therapeutic areas, the broader class of substituted amides has been investigated for a range of biological activities, including antiplatelet effects. nanobioletters.com

The antiplatelet potential of a compound is typically evaluated in vitro by measuring its ability to inhibit platelet aggregation induced by various agonists such as collagen, arachidonic acid (AA), or adenosine (B11128) diphosphate (B83284) (ADP). While specific data for this compound is not available, studies on other amide-containing compounds provide a framework for such investigations. For example, derivatives of piperlongumine, which contains an amide-like structure, have been shown to inhibit rabbit platelet aggregation induced by collagen and AA.

Inhibition of Protein Aggregation (e.g., Beta-Amyloid Oligomerization) for Polyphenol-Containing Peptidomimetics

The aggregation of proteins, such as beta-amyloid (Aβ), is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. The structure of this compound contains ether-linked phenolic moieties, which bear some resemblance to the structures of polyphenols known to inhibit Aβ aggregation. While not a classical polyphenol, its structural motifs suggest a potential, though unexplored, role in modulating protein aggregation.

Research into polyphenolic compounds has shown that they can inhibit the oligomerization of Aβ peptides. nih.gov These compounds are thought to interact with Aβ through a combination of hydrophobic and hydrophilic interactions, thereby preventing the formation of toxic oligomers and fibrils. Molecular dynamics simulations have suggested that polyphenols can bind to Aβ monomers and small oligomers, altering their conformation and preventing them from assembling into larger aggregates.

The allyloxy and ethoxy groups in this compound contribute to its lipophilicity and may facilitate interactions with the hydrophobic regions of amyloidogenic proteins. However, without specific experimental data, the ability of this compound to inhibit protein aggregation remains speculative. Further research would be required to determine if it can act as a peptidomimetic and interfere with the processes of protein misfolding and aggregation.

Assays for Anti-Aggregation Properties in In Vitro Models

Currently, there is no publicly available scientific literature detailing in vitro assays conducted to evaluate the anti-aggregation properties of the specific compound this compound. Searches of scholarly databases and scientific publications did not yield any studies that have investigated this compound's effects on protein aggregation phenomena, such as the formation of amyloid fibrils implicated in neurodegenerative diseases.

While research exists on the anti-aggregation properties of other benzamide derivatives, this information is not directly applicable to this compound due to the unique structure and potential for distinct biological activity conferred by its specific substituents. The allyloxy and ethoxyphenyl groups would significantly influence the molecule's physicochemical properties, such as its hydrophobicity, hydrogen bonding capacity, and steric hindrance, all of which are critical factors in mediating interactions with aggregating proteins.

Therefore, no data tables or detailed research findings on the anti-aggregation potential of this compound can be provided at this time.

Potential as Chemical Probes for Neurodegenerative Disease Research

The potential of this compound as a chemical probe for neurodegenerative disease research remains unexplored in the current scientific literature. A chemical probe is a small molecule used to study biological systems, often by selectively binding to a specific protein or modulating its activity. For a compound to be considered a potential chemical probe in the context of neurodegenerative diseases, it would typically need to exhibit specific characteristics, such as:

Binding Affinity and Selectivity: Demonstrable binding to a target of interest relevant to neurodegeneration (e.g., amyloid-beta, tau, alpha-synuclein).

Mechanism of Action: A well-defined molecular mechanism through which it exerts its effects.

Utility in Assays: Suitability for use in various experimental assays to probe biological pathways.

As no studies have been published on the biological activities or molecular targets of this compound, its potential as a chemical probe is entirely speculative. There is no information regarding its ability to interact with key proteins involved in neurodegenerative pathologies or its mechanism of action. Consequently, a detailed discussion of its potential in this area cannot be substantiated with scientific evidence.

Computational Chemistry and Theoretical Modeling of 4 Allyloxy N 4 Ethoxyphenyl Benzamide

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This technique is instrumental in understanding the binding mechanism and predicting the affinity of a molecule for a specific biological target. For "4-(allyloxy)-N-(4-ethoxyphenyl)benzamide," molecular docking simulations can identify potential protein targets and elucidate the key interactions driving its biological activity.

In a typical docking study, a three-dimensional model of the target receptor is used. The "this compound" molecule is then computationally placed into the binding site of the receptor in various conformations. A scoring function is used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. These simulations can reveal crucial binding interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the receptor. nih.govnih.gov For instance, the ethoxyphenyl group might fit into a hydrophobic pocket, while the amide group could form hydrogen bonds with polar residues.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -8.5 | |

| Hydrogen Bonds | 2 | SER12, LYS45 |

| Hydrophobic Interactions | 5 | LEU20, VAL30, ILE80 |

| Pi-Pi Stacking | 1 | PHE82 |

This hypothetical data illustrates how docking can quantify the binding affinity and detail the specific interactions, providing a rationale for the molecule's potential efficacy and selectivity.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide a deep understanding of the electronic structure and reactivity of a molecule. nih.gov For "this compound," these calculations can determine a wide range of properties.

DFT calculations with a basis set such as B3LYP/6-31G(d,p) can be used to optimize the molecule's geometry, finding the most stable three-dimensional arrangement of its atoms. epstem.net From this optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, these calculations can predict spectroscopic properties. The theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR data. epstem.net

Table 2: Predicted Quantum Chemical Properties of this compound (DFT/B3LYP)

| Property | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -1050 Hartree |

These theoretical values provide a fundamental understanding of the molecule's electronic characteristics and can be correlated with its biological activity.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Ligand-Target Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and flexibility of both the ligand and the target protein.

For "this compound" bound to a receptor, an MD simulation would typically be run for tens to hundreds of nanoseconds. The resulting trajectory provides information on the stability of the binding pose predicted by docking. It can reveal whether the key interactions are maintained over time and identify any transient interactions that may also be important for binding. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can assess the stability of the complex. nih.gov Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from the MD trajectory, providing a more accurate estimate of binding affinity than docking scores alone. nih.gov

Table 3: Illustrative Molecular Dynamics Simulation Parameters and Outputs

| Parameter | Description |

| Simulation Time | 100 ns |

| RMSD of Ligand | 1.5 Å (indicating stable binding) |

| Key Maintained Interactions | Hydrogen bond with LYS45, Hydrophobic contact with LEU20 |

| Calculated Binding Free Energy (MM/GBSA) | -45 kcal/mol |

These simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects.

To build a QSAR model for a class of compounds including "this compound," a dataset of structurally similar molecules with known biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include electronic, steric, hydrophobic, and topological descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the biological activity. nih.gov

Once a statistically robust and predictive QSAR model is developed, it can be used to predict the activity of new, untested compounds like "this compound" or to suggest modifications to its structure that might enhance its activity. This makes QSAR a valuable tool in lead optimization during the drug discovery process. nih.gov

Table 4: Example of Descriptors Used in a Hypothetical QSAR Model

| Descriptor | Type | Relevance |

| LogP | Hydrophobic | Relates to membrane permeability and hydrophobic interactions. |

| Molecular Weight | Steric | Influences size and fit within a binding pocket. |

| Dipole Moment | Electronic | Relates to polar interactions with the target. |

| Number of Hydrogen Bond Donors/Acceptors | Topological | Key for specific hydrogen bonding with the receptor. |

Future Directions and Emerging Research Avenues for 4 Allyloxy N 4 Ethoxyphenyl Benzamide

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity or Potency

Once a primary biological activity for 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide is identified, the subsequent step would involve the rational design and synthesis of a library of derivatives. The goal of this medicinal chemistry effort would be to enhance its potency against the identified biological target and to improve its selectivity over other related targets to minimize potential off-target effects.

Key structural modifications could include:

Alterations of the Allyloxy Group: The allyl group could be replaced with other small alkyl or functionalized chains to probe the steric and electronic requirements of the binding pocket. For instance, substitution with propargyl, fluoroethyl, or cyanoethyl groups could modulate the compound's metabolic stability and binding interactions.

Modification of the Ethoxyphenyl Ring: The ethoxy group at the 4-position of the N-phenyl ring is a key feature. Its replacement with other alkoxy groups of varying chain lengths (e.g., methoxy (B1213986), propoxy, butoxy) or with electron-withdrawing or electron-donating substituents could significantly impact activity.

Substitution on the Benzamide (B126) Ring: The benzamide core itself could be substituted at various positions to explore further structure-activity relationships (SAR).

The synthesis of these new derivatives would likely follow standard amide coupling reactions, for which numerous methods have been reported. researchgate.net

Table 1: Hypothetical Derivatives for Initial SAR Studies

| Derivative Name | Modification Rationale |

| 4-(prop-2-yn-1-yloxy)-N-(4-ethoxyphenyl)benzamide | Introduction of an alkyne for potential 'click' chemistry applications. |

| 4-(2-fluoroallyloxy)-N-(4-ethoxyphenyl)benzamide | To enhance metabolic stability and alter electronic properties. |

| 4-(allyloxy)-N-(4-propoxyphenyl)benzamide | To explore the impact of the N-phenyl substituent's lipophilicity on activity. |

| 4-(allyloxy)-N-(4-methoxyphenyl)benzamide | To assess the effect of a smaller alkoxy group on binding. |

| 2-fluoro-4-(allyloxy)-N-(4-ethoxyphenyl)benzamide | To investigate the influence of substitution on the benzamide ring. |

In-depth Mechanistic Dissection of Promising Biological Activities

Should This compound or its derivatives show promising activity in initial screens, a crucial next step would be to elucidate the underlying mechanism of action. This would involve a combination of biochemical, biophysical, and cell-based assays.

For example, if the compound were to exhibit anti-proliferative effects against cancer cell lines, as has been seen with other benzamide derivatives, research would focus on: nih.govorientjchem.org

Target Identification: Utilizing techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, or thermal shift assays to identify the direct protein target(s).

Enzyme Inhibition Assays: If a specific enzyme is identified as the target, detailed kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Cellular Pathway Analysis: Investigating the downstream effects of target engagement through techniques like Western blotting, qPCR, and reporter gene assays to understand how the compound affects cellular signaling pathways.

Development of Chemical Probes for Target Identification and Validation in Complex Biological Systems

A potent and selective derivative of This compound could be further developed into a chemical probe. Such probes are invaluable tools for studying the biological function of their targets in native cellular environments.

The development of a chemical probe would involve:

Attachment of a Reporter Tag: A derivative would be synthesized with a tag, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging, attached at a position that does not interfere with its biological activity.

Target Engagement Studies: Using the tagged probe to confirm target engagement in live cells, for example, through fluorescence microscopy or flow cytometry.

Proteome-wide Profiling: Employing techniques like activity-based protein profiling (ABPP) to identify the target and any off-targets in a complex biological sample.

Exploration of Novel Therapeutic Areas or Applications beyond Current Scope

The structural features of This compound , namely the benzamide core and the ether linkages, are present in molecules with a wide array of biological activities. google.comnih.govnih.gov Therefore, even if an initial therapeutic application is identified, it would be prudent to screen the compound and its derivatives against a broad panel of biological targets.

This could uncover unexpected activities and open up new therapeutic avenues. For instance, a compound initially identified as an anti-cancer agent might also possess anti-inflammatory or antiviral properties. nih.govnih.gov High-throughput screening against large kinase panels, G-protein coupled receptors (GPCRs), or ion channels could reveal novel and unexpected biological functions.

Interdisciplinary Research Integrating this compound into Advanced Materials or Biosensor Development

While speculative at this early stage, should This compound or its derivatives possess unique physicochemical properties, there could be potential for interdisciplinary applications.

Advanced Materials: The benzamide scaffold is known to participate in hydrogen bonding, which can lead to the formation of self-assembling structures. researchgate.net If the compound exhibits interesting liquid crystalline or gel-forming properties, it could be explored for applications in materials science.

Biosensors: If a derivative is found to bind with high affinity and selectivity to a biomarker of disease, it could be incorporated into a biosensor platform. For example, it could be immobilized on a surface to capture the target protein, with detection achieved through various methods such as surface plasmon resonance (SPR) or fluorescence.

Q & A

Q. What are the optimal synthetic routes for 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide?

Methodological Answer: The synthesis involves coupling 4-allyloxybenzoyl chloride with 4-ethoxyaniline under controlled conditions. Key steps include:

- Reagent Preparation : Generate 4-allyloxybenzoyl chloride via reaction of 4-hydroxybenzoic acid with allyl bromide, followed by chlorination using thionyl chloride .

- Amide Formation : React the acyl chloride with 4-ethoxyaniline in dichloromethane (DCM) with triethylamine as a base. Maintain reflux (40–50°C) for 12–16 hours to ensure complete coupling .

- Purification : Use silica gel column chromatography (hexane/ethyl acetate, 3:1) to isolate the product. Typical yields range from 79–89% .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Dichloromethane | 82–89 | |

| Temperature | Reflux (40–50°C) | 79–87 | |

| Purification Method | Silica gel chromatography | >95% purity |

Q. How is this compound characterized structurally?

Methodological Answer:

- NMR Spectroscopy : H NMR confirms allyloxy (δ 5.8–6.1 ppm, multiplet) and ethoxyphenyl (δ 1.4 ppm, triplet for CH) groups. C NMR identifies carbonyl (δ 167–170 ppm) and aromatic carbons .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 326.1392) .

- X-ray Crystallography : Resolves bond angles and anomeric stabilization at nitrogen (sp hybridization) .

Advanced Research Questions

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Mutagenicity Assessment : Conduct Ames II testing to evaluate mutagenic potential. Evidence shows analogues exhibit mutagenicity comparable to benzyl chloride, requiring Biosafety Level 2 (BSL-2) practices .

- Decomposition Risks : Differential scanning calorimetry (DSC) reveals thermal decomposition above 120°C. Avoid heating beyond 100°C .

- PPE Requirements : Use nitrile gloves, fume hoods, and closed systems during synthesis to minimize exposure .

Q. How does the electronic configuration of this compound influence its reactivity?

Methodological Answer:

- Anomeric Stabilization : The nitrogen’s lone pair participates in resonance with the allyloxy group’s σ* orbital, reducing conjugation with the amide carbonyl. This increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions .

- Experimental Validation : Use density functional theory (DFT) calculations to map electron density distribution. Compare with X-ray data to confirm pyramidalization at nitrogen .

Q. What methodologies are used to evaluate its biological activity in medicinal chemistry?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against PARP-1 or nicotinic receptors using fluorescence polarization (FP) or radioligand binding. IC values are derived from dose-response curves .

- Cancer Cell Proliferation Studies : Treat MCF-7 or HeLa cells with 1–100 µM compound. Measure viability via MTT assay after 48 hours. Synergistic effects with cisplatin can indicate chemosensitization potential .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1’s NAD-binding site). Validate with site-directed mutagenesis .

Q. How can contradictory data in solubility and stability studies be resolved?

Methodological Answer:

- Solubility Profiling : Test in DMSO, ethanol, and PBS (pH 7.4) at 25°C and 37°C. Use HPLC to quantify degradation products over 72 hours .

- Controlled Storage Conditions : Store at -20°C under argon to prevent oxidation. Compare with ambient storage data to identify degradation pathways .

Q. What strategies improve yield in scaled-up synthesis?

Methodological Answer:

- Continuous Flow Reactors : Optimize residence time (30–60 min) and temperature (50°C) to enhance mixing and reduce side reactions .

- Catalytic Additives : Introduce 2 mol% DMAP to accelerate acylation. Monitor reaction progress via in-line FTIR .

Q. How is computational chemistry applied to predict its pharmacokinetics?

Methodological Answer:

- ADME Prediction : Use SwissADME to estimate logP (2.8), solubility (LogS = -4.1), and BBB permeability. Validate with in vitro Caco-2 assays .

- Metabolic Stability : Simulate cytochrome P450 metabolism (CYP3A4/2D6) using StarDrop. Compare with liver microsome incubation results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.